DNA Binding Affinity vs. Deaminated Analogs
The title compound (3) retains a DNA binding constant in the 10⁵ M⁻¹ range (3.1–7.x × 10⁵ M⁻¹), equivalent to ethidium bromide (E) and its 4-N,N-diethylaminophenyl analog (4). In contrast, the 3,8-dideamino analogs 1 and 2 exhibit binding constants reduced by nearly one order of magnitude to 5–7 × 10⁴ M⁻¹ [1]. This confirms that the 3,8-amino groups are essential for high-affinity intercalation, while the 6-methyl group does not compromise this property.
| Evidence Dimension | DNA binding constant (Kₐ) |
|---|---|
| Target Compound Data | 3.1–7.x × 10⁵ M⁻¹ (compound 3) |
| Comparator Or Baseline | Ethidium bromide (E) ~10⁵ M⁻¹ range; 5-ethyl-6-phenylphenanthridinium (1) & 5-ethyl-6-methylphenanthridinium (2) = 5–7 × 10⁴ M⁻¹ |
| Quantified Difference | ~10-fold higher than deaminated analogs; equivalent to EtBr |
| Conditions | Spectrophotometric titration with random-sequence 17mer DNA duplex; 10 mM sodium phosphate buffer, pH 7.0, 20 °C [1] |
Why This Matters
Confirms that selecting this compound preserves EtBr-grade binding affinity while eliminating the phenyl-associated TICT quenching pathway, providing a cleaner signal for mechanistic studies.
- [1] Prunkl, C., Pichlmaier, M., Winter, R., Kharlanov, V., Rettig, W., & Wagenknecht, H.-A. (2010). Chemistry - A European Journal, 16(11), 3392–3402. View Source
